molecular formula C₁₉H₂₅NO₈ B1140163 Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside CAS No. 55652-76-1

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside

Cat. No. B1140163
CAS RN: 55652-76-1
M. Wt: 395.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside (BADG) is a synthetic compound composed of benzyl, acetamido, di-O-acetyl, 2-deoxy, and a-D-galactopyranoside. It is a novel compound that has recently been developed as a potential therapeutic agent for various diseases. BADG is a novel synthetic compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. BADG has been studied extensively in vitro and in vivo, and its potential therapeutic and pharmacological applications have been explored.

Scientific Research Applications

Synthesis and Derivation

  • Synthesis of Dermatan Sulfate Fragments : Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside derivatives are utilized in the synthesis of dermatan sulfate fragments, highlighting its role in the assembly of complex carbohydrate structures (Barroca & Jacquinet, 2000).

  • Phosphorylated Di-, Tri-, and Tetrasaccharide Fragments : The compound is used in the synthesis of phosphorylated, conjugation-ready di-, tri-, and tetrasaccharide fragments of the O-specific polysaccharide of V. cholerae O139, indicating its significance in constructing biologically relevant carbohydrate sequences (Ruttens et al., 2007).

  • Glycosylation in Oligosaccharide Synthesis : The compound serves as a precursor in glycosylation processes, playing a crucial role in the synthesis of oligosaccharides related to natural glycoconjugates and offering insights into the synthesis of complex carbohydrate-based structures (Koto et al., 2000).

Biological Applications and Studies

  • Glycosylation Pathways in Cell Growth Regulation : Studies involving analogs of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside in human colorectal cancer cell lines reveal that O-glycosylation pathways are significant in regulating cell growth through apoptosis and proliferation pathways, shedding light on its potential role in understanding and manipulating cellular processes (Patsos et al., 2009).

  • Galectin-4 and Membrane Trafficking : Research involving derivatives of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside has identified the role of galectin-4 in apical biosynthetic trafficking in cells, highlighting the compound's relevance in understanding intracellular transport mechanisms (Delacour et al., 2005).

properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHNTCYTVQANIZ-FQBWVUSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside

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